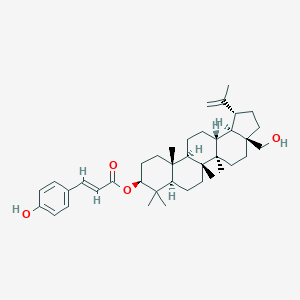

3-O-(E)-Coumaroylbetulin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O4/c1-25(2)28-16-21-39(24-40)23-22-37(6)29(34(28)39)13-14-31-36(5)19-18-32(35(3,4)30(36)17-20-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-12,15,28-32,34,40-41H,1,13-14,16-24H2,2-7H3/b15-10+/t28-,29+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTQBZHKUPHHSC-LNVBJZNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 3-O-(E)-p-Coumaroylbetulinic Acid

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-(E)-p-Coumaroylbetulinic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, has emerged as a promising candidate in anticancer research. This technical guide provides a detailed analysis of its biological activities, with a primary focus on its effects against breast cancer. The document summarizes key quantitative data, outlines detailed experimental methodologies for the cited biological assays, and presents visual representations of the involved signaling pathways and experimental workflows. The core findings indicate that 3-O-(E)-p-Coumaroylbetulinic acid exerts its anticancer effects through the inhibition of the Notch signaling pathway, induction of apoptosis, and cell cycle arrest, highlighting its potential for further investigation in drug development.

A note on nomenclature: The user's query specified "3-O-(E)-Coumaroylbetulin". However, the significant body of scientific literature focuses on the biological activity of "3-O-(E)-p-Coumaroylbetulinic acid". This guide will focus on the latter, as it is the compound for which experimental data is available.

Anticancer Activity

3-O-(E)-p-Coumaroylbetulinic acid has demonstrated significant anticancer activity, particularly against breast cancer cell lines. Research has shown that this compound leads to a dose- and time-dependent inhibition of cell viability in human breast cancer cells, including MDA-MB-231 and T47D.[1]

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 3-O-(E)-p-Coumaroylbetulinic acid against various breast cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | IC50 Value (µM) | Duration of Treatment (hours) | Reference |

| MDA-MB-231 | Data not available in abstract | Data not available in abstract | [1] |

| T47D | Data not available in abstract | Data not available in abstract | [1] |

| MCF-7 | Data not available in abstract | Data not available in abstract | [2] |

Note: While the primary research article by Kushwaha et al. (2020) is cited, the specific IC50 values were not available in the accessible abstract. The full text is required for this specific data.

Mechanism of Action

The anticancer properties of 3-O-(E)-p-Coumaroylbetulinic acid are attributed to its multifaceted mechanism of action, which involves the modulation of key cellular processes, including cell cycle progression, apoptosis, and crucial signaling pathways.

Inhibition of Notch Signaling Pathway

A primary mechanism of action for 3-O-(E)-p-Coumaroylbetulinic acid is the inhibition of the Notch signaling pathway, which is frequently dysregulated in cancer and plays a critical role in tumor aggressiveness and drug resistance.[1][2] The compound has been shown to decrease Notch promoter activity at its IC50 concentration.[1] This inhibition leads to the downregulation of Notch target genes such as Hes1 and Hey1.[1]

Induction of Apoptosis

3-O-(E)-p-Coumaroylbetulinic acid is a potent inducer of apoptosis, or programmed cell death, in breast cancer cells.[1] This is evidenced by an increase in the levels of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[1] The compound also leads to a decrease in the expression of anti-apoptotic proteins Bcl2 and survivin.[1] Furthermore, it triggers a surge in reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential, both of which are critical events in the intrinsic pathway of apoptosis.[1]

Cell Cycle Arrest

Treatment with 3-O-(E)-p-Coumaroylbetulinic acid results in a G0/G1-phase cell cycle arrest in breast cancer cells.[1] This is associated with a significant decrease in the expression of cyclin D1 and its activating partner, cyclin-dependent kinase 2 (CDK2).[1] Concurrently, there is an increase in the expression of the cyclin-dependent kinase inhibitor p21.[1]

Inhibition of Mammosphere Formation

3-O-(E)-p-Coumaroylbetulinic acid has been shown to decrease the formation of mammospheres in MCF-7 cells.[2] This indicates its potential to target breast cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence. This effect is mediated through the downregulation of the Notch signaling pathway and the suppression of self-renewal markers such as c-Myc, SOX-2, and CD44.[2]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activity of 3-O-(E)-p-Coumaroylbetulinic acid.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) is solubilized and quantified by spectrophotometry.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-O-(E)-p-Coumaroylbetulinic acid for specific durations (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary and secondary antibodies to visualize the protein of interest.

-

Protocol Outline:

-

Lyse treated and untreated cells to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl2, cyclin D1, p21).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.

-

Protocol Outline:

-

Harvest and fix the treated and untreated cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mammosphere Formation Assay

This assay is used to assess the effect of the compound on the self-renewal capacity of cancer stem cells.

-

Principle: Single cells are cultured in non-adherent conditions with serum-free medium supplemented with growth factors. Cancer stem cells are able to survive and proliferate to form floating spherical colonies called mammospheres.

-

Protocol Outline:

-

Dissociate breast cancer cells into a single-cell suspension.

-

Plate the cells at a low density in ultra-low attachment plates.

-

Culture the cells in mammosphere-forming medium containing various concentrations of 3-O-(E)-p-Coumaroylbetulinic acid.

-

Incubate for 7-10 days to allow for mammosphere formation.

-

Count the number and measure the size of the mammospheres.

-

Conclusion

3-O-(E)-p-Coumaroylbetulinic acid exhibits potent anticancer activity against breast cancer cells. Its mechanism of action is centered around the inhibition of the critical Notch signaling pathway, leading to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Furthermore, its ability to inhibit mammosphere formation suggests a potential to target the cancer stem cell population. These findings underscore the therapeutic potential of 3-O-(E)-p-Coumaroylbetulinic acid and warrant further preclinical and clinical investigation as a novel anticancer agent. Future research should focus on obtaining more extensive quantitative data across a broader range of cancer cell lines and in vivo models to fully elucidate its efficacy and safety profile.

References

An In-Depth Technical Guide to 3-O-(E)-Coumaroylbetulin: Discovery, Isolation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of 3-O-(E)-Coumaroylbetulin, a naturally occurring pentacyclic triterpenoid (B12794562) ester. While direct research on this specific compound is emerging, this document compiles and extrapolates from closely related analogues, particularly 3-O-(E)-p-coumaroylbetulinic acid, to present a detailed account of its potential as a therapeutic agent. This guide covers its isolation from natural sources, plausible synthetic routes, and its significant anticancer properties, with a focus on the inhibition of critical signaling pathways such as Notch and NF-κB. Detailed experimental protocols for key biological assays and visualizations of the underlying molecular mechanisms are provided to support further research and drug development efforts.

Introduction

Pentacyclic triterpenoids, abundant in the plant kingdom, are a class of specialized metabolites renowned for their diverse pharmacological activities. Betulin (B1666924), a lupane-type triterpenoid, and its derivatives have garnered significant attention for their anticancer, anti-inflammatory, and antiviral properties. This compound is an ester conjugate of betulin and coumaric acid, a phenolic compound also known for its antioxidant and biological activities. The synergistic combination of these two moieties in a single molecule presents a promising avenue for the development of novel therapeutic agents. This guide will delve into the technical aspects of this compound, providing a foundational resource for the scientific community.

Discovery and Isolation

While a definitive first report on the isolation of this compound remains to be pinpointed in the literature, related compounds have been successfully isolated from various plant species. Notably, phytochemical investigations of plants from the Buxus and Ziziphus genera have yielded a variety of triterpenoid esters. For instance, a study on Buxus cochinchinensis led to the isolation of several new lupane (B1675458) triterpene coumaroyl esters, including 3-O-(E)-p-coumaroyl-23-hydroxybetulin. The general phytochemical profile of Ziziphus mauritiana also suggests the presence of both terpenoids and phenolic compounds, making it a plausible source.

General Isolation Protocol from Plant Material

The following is a generalized protocol for the isolation of this compound from a suitable plant source, adapted from methods used for similar compounds.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered plant material (e.g., stem bark, leaves) is subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform (B151607) or dichloromethane, ethyl acetate (B1210297), and finally methanol.

-

The chloroform or ethyl acetate extract is often the most enriched with triterpenoid esters.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

-

Purification:

-

Fractions showing the presence of the target compound are pooled and further purified using repeated column chromatography, often with a finer grade of silica gel or by employing Sephadex LH-20 chromatography.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

-

Synthesis

A plausible synthetic route for this compound involves the esterification of betulin at the C-3 hydroxyl group with (E)-coumaric acid.

Proposed Synthesis Protocol

-

Protection of the C-28 Hydroxyl Group of Betulin: To achieve selective esterification at the C-3 position, the more reactive primary hydroxyl group at C-28 of betulin is first protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine.

-

Esterification (Steglich Esterification):

-

The C-28 protected betulin is dissolved in a suitable anhydrous solvent such as dichloromethane.

-

(E)-Coumaric acid is added to the solution.

-

A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), are added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

-

Deprotection of the C-28 Hydroxyl Group: The protecting group at the C-28 position is removed. For an acetyl group, this can be achieved by mild alkaline hydrolysis.

-

Purification: The final product is purified by column chromatography to yield pure this compound.

Biological Activities and Mechanism of Action

The primary biological activity of interest for this compound and its close analogues is its anticancer effect. Studies on 3-O-(E)-p-coumaroylbetulinic acid have demonstrated potent activity against breast cancer cells.[1]

Anticancer Activity

The anticancer effects are attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell self-renewal.

Quantitative Data: In Vitro Cytotoxicity

While specific IC50 values for this compound are not widely reported, the following table summarizes the data for its close analogue, 3-O-(E)-p-coumaroylbetulinic acid, and the parent compound, betulin.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3-O-(E)-p-Coumaroylbetulinic Acid | MDA-MB-231 | Breast Cancer | Not explicitly stated, but dose-dependent inhibition observed | [1] |

| 3-O-(E)-p-Coumaroylbetulinic Acid | T47D | Breast Cancer | Not explicitly stated, but dose-dependent inhibition observed | [1] |

| Betulin | A549 | Lung Cancer | 15.51 | [2] |

| Betulin | MCF-7 | Breast Cancer | 38.82 | [2] |

| Betulin | PC-3 | Prostate Cancer | 32.46 | [2] |

| Betulin | MV4-11 | Leukemia | 18.16 | [2] |

Inhibition of the Notch Signaling Pathway

A key mechanism of action for the anticancer activity of 3-O-(E)-p-coumaroylbetulinic acid is the inhibition of the Notch signaling pathway.[1] This pathway is crucial for cell-cell communication and plays a significant role in cancer development and the maintenance of cancer stem cells. Inhibition of this pathway leads to a reduction in the expression of downstream target genes like Hes1 and Hey1, which are involved in cell proliferation and differentiation.[1]

Potential Inhibition of the NF-κB Signaling Pathway

Betulin, the parent molecule of this compound, has been shown to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. It is plausible that this compound also modulates this pathway, potentially by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, T47D) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound on the protein expression levels in the Notch and NF-κB pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Notch1, Hes1, Hey1, p-IκBα, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound is a promising natural product derivative with significant potential for development as an anticancer agent. Its ability to modulate critical signaling pathways, such as Notch and likely NF-κB, provides a strong rationale for its therapeutic application. Future research should focus on the definitive isolation and characterization of this compound from natural sources, as well as the development of efficient and scalable synthetic routes. A comprehensive evaluation of its in vitro activity across a broader panel of cancer cell lines is necessary to establish a detailed cytotoxicity profile. Furthermore, in vivo studies in relevant animal models are crucial to validate its efficacy and safety, paving the way for potential clinical development. The exploration of its synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies.

References

An In-depth Technical Guide to 3-O-(E)-p-Coumaroylbetulinic Acid: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-(E)-p-Coumaroylbetulinic acid, a promising natural compound with significant anticancer properties. This document details its natural origins, biological activities with a focus on its inhibitory effects on the Notch signaling pathway in breast cancer, and methodologies for its study. Quantitative data from key experiments are presented in tabular format for clarity. Detailed experimental protocols for the isolation, characterization, and biological evaluation of 3-O-(E)-p-Coumaroylbetulinic acid are provided to facilitate further research and development. Furthermore, this guide includes visual representations of the compound's mechanism of action through signaling pathway and experimental workflow diagrams.

Introduction

3-O-(E)-p-Coumaroylbetulinic acid is a natural derivative of betulinic acid, a pentacyclic triterpenoid. This compound has garnered significant interest in the scientific community for its potent biological activities, particularly its efficacy as an anticancer agent. This guide aims to consolidate the current knowledge on 3-O-(E)-p-Coumaroylbetulinic acid, providing a valuable resource for researchers in oncology and natural product drug discovery.

Natural Sources

3-O-(E)-p-Coumaroylbetulinic acid has been isolated from the leaves and twigs of Strychnos vanprukii Craib, a plant from the Loganiaceae family, and from the bark of Cornus florida L. (Cornaceae).[1] The isolation from these botanical sources provides a basis for its classification as a natural product with potential therapeutic applications.

Biological Activity: Anticancer Properties

The primary biological activity of 3-O-(E)-p-Coumaroylbetulinic acid investigated to date is its potent anticancer effect, particularly against breast cancer cells.[2][3] Research has demonstrated that this compound inhibits cancer cell viability, induces apoptosis, and causes cell cycle arrest.[2][3] A key mechanism underlying these effects is the inhibition of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[2][3]

Inhibition of Notch Signaling Pathway

Activation of the Notch signaling pathway is associated with tumor aggressiveness and drug resistance in breast cancer.[2][3] 3-O-(E)-p-Coumaroylbetulinic acid acts as a potent inhibitor of this pathway.[2][3] Its inhibitory action leads to the downregulation of key Notch target genes, including Hes1 and Hey1.[2] This, in turn, affects the expression of proteins involved in cell cycle progression and apoptosis.

The diagram below illustrates the proposed mechanism of action of 3-O-(E)-p-Coumaroylbetulinic acid on the Notch signaling pathway.

Caption: Inhibition of Notch Signaling by 3-O-(E)-p-Coumaroylbetulinic Acid.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of 3-O-(E)-p-Coumaroylbetulinic acid.

Table 1: In Vitro Cytotoxicity of 3-O-(E)-p-Coumaroylbetulinic Acid against Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay | Reference |

| MDA-MB-231 | 5.884 | MTT Assay | [2] |

| T-47D | 7.213 | MTT Assay | [2] |

Table 2: Effect of 3-O-(E)-p-Coumaroylbetulinic Acid on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Control | 48.5 ± 2.1 | 35.2 ± 1.8 | 16.3 ± 1.5 | [2] |

| 5 µM | 62.1 ± 2.5 | 23.7 ± 1.9 | 14.2 ± 1.3 | [2] |

| 10 µM | 75.8 ± 3.2 | 15.1 ± 1.6 | 9.1 ± 1.1 | [2] |

Data are presented as mean ± SD.

Table 3: Effect of 3-O-(E)-p-Coumaroylbetulinic Acid on Mammosphere Formation in MCF-7 Cells

| Treatment | Number of Mammospheres per 1000 cells | Reference |

| Control | 45 ± 5 | [2] |

| 5 µM | 28 ± 4 | [2] |

| 10 µM | 15 ± 3 | [2] |

Data are presented as mean ± SD.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of 3-O-(E)-p-Coumaroylbetulinic acid.

Isolation and Purification of 3-O-(E)-p-Coumaroylbetulinic Acid

The following is a generalized protocol for the isolation of 3-O-(E)-p-Coumaroylbetulinic acid from plant material, based on methods for similar compounds.

Caption: Generalized workflow for the isolation of 3-O-(E)-p-Coumaroylbetulinic Acid.

Protocol:

-

Extraction: Air-dried and powdered leaves and twigs of Strychnos vanprukii are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with periodic shaking.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.

-

Fractionation: The ethyl acetate fraction, which is expected to contain the target compound, is subjected to column chromatography over silica gel. A gradient elution system (e.g., n-hexane-ethyl acetate) is used to separate the components.

-

Monitoring and Pooling: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Purification: The pooled fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, T-47D) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of 3-O-(E)-p-Coumaroylbetulinic acid (e.g., 0-20 µM) and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Western Blot Analysis

Protocol:

-

Cell Lysis: Cells treated with 3-O-(E)-p-Coumaroylbetulinic acid are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Hes1, Hey1, c-Myc, Cyclin D1, p21, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with 3-O-(E)-p-Coumaroylbetulinic acid for 24 hours, then harvested by trypsinization.

-

Fixation: Cells are washed with PBS and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the compound for 48 hours and then harvested.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Mammosphere Formation Assay

Protocol:

-

Cell Seeding: Single cells are plated in ultra-low attachment 6-well plates at a low density (e.g., 1000 cells/mL) in serum-free mammosphere culture medium supplemented with growth factors.

-

Treatment: Cells are treated with 3-O-(E)-p-Coumaroylbetulinic acid.

-

Incubation: Plates are incubated for 7-10 days to allow for mammosphere formation.

-

Quantification: The number of mammospheres (typically >50 µm in diameter) is counted under a microscope.

-

Data Analysis: The mammosphere formation efficiency (MFE) is calculated as (number of mammospheres / number of cells seeded) x 100%.

Conclusion

3-O-(E)-p-Coumaroylbetulinic acid is a natural product with significant potential as an anticancer agent. Its ability to inhibit the Notch signaling pathway provides a clear mechanism for its observed effects on breast cancer cell proliferation, apoptosis, and stemness. The data and protocols presented in this guide offer a solid foundation for further research into its therapeutic applications and for the development of novel cancer therapies based on this promising compound. Further in-vivo studies are warranted to validate its efficacy and safety in a preclinical setting.

References

- 1. Role of Notch and its oncogenic signaling crosstalk in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notch Signalling in Breast Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-coding RNAs Affect Breast Cancer Development Through the Notch Signaling Pathway: An Overview [xiahepublishing.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-O-(E)-p-Coumaroylbetulinic Acid

Disclaimer: The majority of available research focuses on the compound 3-O-(E)-p-Coumaroylbetulinic acid (CB) , a derivative of betulinic acid. This guide will detail the mechanism of action for this specific compound based on current scientific literature. Betulinic acid is closely related to betulin, differing by a carboxylic acid group at the C-28 position instead of a hydroxymethyl group.

Introduction

3-O-(E)-p-Coumaroylbetulinic acid (CB) is a natural phytochemical identified as a potent therapeutic agent, particularly in the context of oncology.[1][2] It is a derivative of betulinic acid, a pentacyclic triterpene, which is known for a range of biological activities, including anticancer properties.[3][4] CB has emerged as a significant small molecule inhibitor, primarily investigated for its efficacy against breast cancer.[1] Its mechanism of action is multifaceted, involving the modulation of critical cellular signaling pathways that govern cell proliferation, survival, and differentiation. This document provides a comprehensive overview of the molecular mechanisms through which CB exerts its anticancer effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Multi-pronged Anticancer Strategy

The primary anticancer activity of 3-O-(E)-p-Coumaroylbetulinic acid stems from its ability to concurrently target multiple core cellular processes: inhibition of the Notch signaling pathway, induction of cell cycle arrest, and promotion of apoptosis.[2] It also demonstrates potential in suppressing the self-renewal capacity of cancer stem cells.[1]

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate and is frequently dysregulated in various cancers, contributing to tumor aggressiveness and drug resistance.[1][2] CB has been identified as a potent inhibitor of this pathway.[2]

-

Promoter Activity: The compound decreases Notch promoter activity within cancer cells.[1]

-

Target Gene Expression: Treatment with CB leads to a time-dependent alteration in the mRNA and protein levels of key Notch target genes, including a downregulation of Hes1 and Hey1 .[1]

-

Cell Adhesion: The expression of E-cadherin , another gene influenced by the Notch pathway, is also altered.[1]

This targeted inhibition of Notch signaling disrupts the communication network that cancer cells rely on for their growth and survival.

Induction of G0/G1 Phase Cell Cycle Arrest

CB effectively halts the proliferation of breast cancer cells by inducing a cell cycle arrest in the G0/G1 phase.[2] This effect is achieved through the modulation of key cell cycle regulatory proteins:

-

Cyclins and CDKs: A marked decrease in the expression of Cyclin D1 and its partner, cyclin-dependent kinase 2 (CDK2) , is observed following treatment.[1]

-

CDK Inhibitors: Concurrently, there is an increase in the expression of the cyclin-dependent kinase inhibitor p21 , a protein that acts as a brake on cell cycle progression.[1]

By disrupting the cell cycle machinery, CB prevents cancer cells from dividing and proliferating.

Induction of Apoptosis via Mitochondrial Dysfunction

CB induces programmed cell death, or apoptosis, in breast cancer cells through the intrinsic, mitochondria-mediated pathway.[2] This is characterized by several key events:

-

Reactive Oxygen Species (ROS): The compound causes a surge in intracellular reactive oxygen species.[1]

-

Mitochondrial Membrane Potential (MMP): This is followed by a disruption of the mitochondrial membrane potential, a critical step in the initiation of apoptosis.[1]

-

Apoptotic Proteins: A decrease in the levels of anti-apoptotic proteins like Bcl2 and survivin is observed, coupled with an increase in the executioner caspase, cleaved caspase-3 .[1]

Suppression of Cancer Stem Cell (CSC) Properties

A crucial aspect of CB's anticancer activity is its ability to target cancer stem cells, which are responsible for tumor initiation, metastasis, and recurrence.[1] In MCF-7 breast cancer cells, CB treatment was shown to:

-

Decrease Mammosphere Formation: It significantly reduces the ability of cells to form mammospheres, an in vitro measure of self-renewal capacity.[1]

-

Downregulate Stemness Markers: The expression of self-renewal markers such as c-Myc, SOX-2, and CD44 is suppressed through the down-modulation of the Notch signaling pathway.[1]

The collective impact of these mechanisms is a potent, dose- and time-dependent inhibition of cancer cell viability.[2]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the compound's effects.

Caption: Signaling pathway of 3-O-(E)-p-Coumaroylbetulinic Acid in breast cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the effects of 3-O-(E)-p-Coumaroylbetulinic acid on breast cancer cells.

Table 1: Cytotoxicity (IC50 Values)

| Cell Line | Compound | IC50 Value | Exposure Time | Assay | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 | 3-O-(E)-p-Coumaroylbetulinic acid | Not specified in abstract | Dose- and time-dependent | Cell Viability | [1][2] |

| T47D | 3-O-(E)-p-Coumaroylbetulinic acid | Not specified in abstract | Dose- and time-dependent | Cell Viability | [1][2] |

| MCF-7 | 3-O-(E)-p-Coumaroylbetulinic acid | Not specified in abstract | Dose- and time-dependent | Mammosphere Assay |[1][2] |

Note: Specific IC50 values are not available in the provided search result abstracts but are determined at specific concentrations such as the IC50 concentration for promoter activity assays.[1]

Table 2: Effects on Key Protein and Gene Expression

| Target Molecule | Effect | Cellular Process | Cell Line(s) | Reference |

|---|---|---|---|---|

| Notch Signaling | ||||

| Hes1 | Decrease (mRNA & protein) | Notch Signaling | MDA-MB-231, T47D | [1] |

| Hey1 | Decrease (mRNA & protein) | Notch Signaling | MDA-MB-231, T47D | [1] |

| Cell Cycle | ||||

| Cyclin D1 | Decrease | G0/G1 Arrest | MDA-MB-231, T47D | [1][2] |

| CDK2 | Decrease | G0/G1 Arrest | MDA-MB-231, T47D | [1][2] |

| p21 | Increase | G0/G1 Arrest | MDA-MB-231, T47D | [1][2] |

| Apoptosis | ||||

| Cleaved Caspase-3 | Increase | Apoptosis | MDA-MB-231, T47D | [1][2] |

| Bcl2 | Decrease | Apoptosis | MDA-MB-231, T47D | [1][2] |

| Survivin | Decrease | Apoptosis | MDA-MB-231, T47D | [1][2] |

| Stemness | ||||

| c-Myc | Suppression | Self-renewal | MCF-7 | [1] |

| SOX-2 | Suppression | Self-renewal | MCF-7 | [1] |

| CD44 | Suppression | Self-renewal | MCF-7 |[1] |

Experimental Protocols

The findings described were elucidated using a series of standard and advanced cell and molecular biology techniques.

Caption: General experimental workflow for characterizing the activity of CB.

Cell Viability Assay (MTT)

-

Principle: Measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Methodology:

-

Seed breast cancer cells (e.g., MDA-MB-231, T47D) in 96-well plates and allow them to adhere.

-

Treat cells with varying concentrations of 3-O-(E)-p-Coumaroylbetulinic acid for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Uses a DNA-staining fluorescent dye (Propidium Iodide, PI) to quantify the amount of DNA in each cell. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Methodology:

-

Culture and treat cells with CB for a specified duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.

-

Treat cells with RNase A to remove RNA.

-

Stain the cellular DNA with PI solution.

-

Analyze the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis and Mitochondrial Function Assays

-

Mitochondrial Membrane Potential (MMP) Disruption:

-

Methodology: Treat cells with CB, then stain with a potentiometric dye like JC-1 or TMRM. Analyze the shift in fluorescence using flow cytometry or fluorescence microscopy to detect MMP loss.

-

-

Reactive Oxygen Species (ROS) Detection:

-

Methodology: Load treated cells with a ROS-sensitive probe such as DCFH-DA. The probe becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity by flow cytometry.

-

-

Western Blot Analysis for Apoptotic Proteins:

-

Methodology:

-

Lyse treated cells to extract total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to target proteins (e.g., cleaved caspase-3, Bcl2, p21, Cyclin D1, Hes1).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Mammosphere Formation Assay

-

Principle: Assesses the self-renewal and differentiation capabilities of cancer stem cells in vitro. CSCs can survive and proliferate in non-adherent, serum-free conditions to form floating spherical colonies called mammospheres.

-

Methodology:

-

Dissociate MCF-7 cells into a single-cell suspension.

-

Plate the cells at a low density in ultra-low attachment plates.

-

Culture in serum-free mammosphere-specific medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treat the cultures with CB.

-

Incubate for 7-10 days to allow sphere formation.

-

Count the number and measure the size of the mammospheres formed under a microscope.

-

Conclusion

3-O-(E)-p-Coumaroylbetulinic acid demonstrates significant potential as an anticancer agent, particularly for breast cancer. Its efficacy is rooted in a sophisticated mechanism of action that involves the simultaneous disruption of multiple oncogenic processes. By inhibiting the critical Notch signaling pathway, inducing G0/G1 cell cycle arrest, triggering apoptosis through mitochondrial dysfunction, and suppressing cancer stem cell populations, CB presents a multi-targeted approach to cancer therapy.[1][2] Further preclinical and clinical investigations are warranted to fully evaluate its therapeutic utility for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 4. Betulinic acid in the treatment of breast cancer: Application and mechanism progress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-O-(E)-Coumaroylbetulin Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-O-(E)-coumaroylbetulin and its derivatives, with a primary focus on their anticancer and antiviral properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry. While the specific compound "this compound" is not extensively documented, this guide centers on the closely related and well-researched 3-O-(E)-p-Coumaroylbetulinic acid , which serves as a pivotal lead compound.

Core Structure and Biological Activity

Betulin (B1666924) and its oxidized form, betulinic acid, are naturally occurring pentacyclic triterpenes that exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] The core lupane (B1675458) skeleton of these molecules offers several positions for chemical modification, with the C-3 hydroxyl group and the C-28 carboxylic acid or hydroxyl group being the most common sites for derivatization to enhance potency and selectivity.[1][3][4] The esterification of the C-3 hydroxyl group, particularly with moieties like the coumaroyl group, has been a key strategy in developing more active compounds.

Anticancer Activity: Structure-Activity Relationship

The anticancer activity of betulinic acid derivatives is a major focus of research. The general SAR for these compounds indicates that modifications at both the C-3 and C-28 positions significantly influence their cytotoxic effects against various cancer cell lines.

Modifications at the C-3 Position

The introduction of an acyl group at the C-3 position has been shown to modulate the anticancer activity of betulinic acid. For instance, 3-O-acyl derivatives have demonstrated significant cytotoxicity.[5][6] The presence of an ester functionality at this position generally appears to be favorable for enhancing cytotoxicity.[1]

Specifically, 3-O-(E)-p-Coumaroylbetulinic acid (CB) has been identified as a potent inhibitor of the Notch signaling pathway, which is crucial in cancer cell proliferation, survival, and drug resistance.[7][8] Treatment with CB leads to a dose- and time-dependent inhibition of cell viability and induces G0/G1-phase cell cycle arrest in breast cancer cells.[7][8] This effect is associated with a decrease in the expression of cyclin D1 and an increase in the cyclin-dependent kinase inhibitor p21.[7][8] Furthermore, CB induces apoptosis through the mitochondrial pathway, evidenced by an increase in cleaved caspase-3 and a decrease in Bcl2.[7][8]

Modifications at the C-28 Position

The carboxylic acid group at the C-28 position of betulinic acid is considered essential for its cytotoxic activity.[1] Modifications at this site, such as esterification or amidation, can lead to derivatives with altered activity profiles. For instance, some 28-O-acetyl-3-O'-acylbetulin derivatives have been synthesized and evaluated for their biological activities.[9]

The interplay between modifications at both C-3 and C-28 is crucial. For example, new difunctional derivatives of betulin with a carboxyacyl group at C-3 and an alkynyl group at C-28 have shown significant antiproliferative activity.[4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity (IC50 values) of 3-O-(E)-p-coumaroylbetulinic acid and other relevant betulinic acid derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of 3-O-(E)-p-Coumaroylbetulinic Acid

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but activity is dose- and time-dependent | [7][8] |

| T47D | Breast Cancer | Not explicitly stated, but activity is dose- and time-dependent | [7][8] |

| MCF-7 | Breast Cancer | Not explicitly stated, but shown to decrease mammosphere formation | [7] |

Table 2: Anticancer Activity of Other Betulinic Acid Derivatives

| Derivative | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Betulinic acid | - | Me-45 | Melanoma | 2.21 - 15.94 | [10] |

| Betulinic acid | - | A549 | Lung Carcinoma | >10 µg/mL | [6] |

| Betulinic acid | - | CAOV3 | Ovarian Cancer | ~20 µg/mL | [6] |

| 3-O-acetyl-betulinic acid | C-3 Acetyl | A549 | Lung Carcinoma | <10 µg/mL | [6] |

| 3-O-succinyl-betulinic acid | C-3 Succinyl | A549 | Lung Carcinoma | <10 µg/mL | [6] |

| 3-O-glutaryl-betulinic acid | C-3 Glutaryl | A549 | Lung Carcinoma | <10 µg/mL | [6] |

| Betulin-lysine ester | C-28 Lysine ester | Me-45 | Melanoma | 2.456 | |

| Betulin-ornithine ester | C-28 Ornithine ester | Me-45 | Melanoma | 2.465 |

Antiviral Activity: Structure-Activity Relationship

Betulin and its derivatives have also demonstrated promising antiviral activity. However, the SAR for antiviral effects is less extensively studied compared to their anticancer properties. Betulinic acid has been reported to be active against herpes simplex virus (HSV) and ECHO 6 virus. Modifications at the C-3 and C-28 positions can influence the spectrum of antiviral activity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.

Synthesis of 3-O-Acyl Betulin Derivatives (General Procedure)

The synthesis of 3-O-acyl derivatives of betulin or betulinic acid typically involves the esterification of the C-3 hydroxyl group.

-

Protection of the C-28 Carboxylic Acid (for Betulinic Acid): If the starting material is betulinic acid, the C-28 carboxylic acid is often protected, for example, as a methyl ester, to prevent unwanted side reactions.

-

Acylation Reaction: The C-3 hydroxyl group is then acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., pyridine, DMAP) in an anhydrous solvent (e.g., dichloromethane).[9] For the synthesis of 3-O-(E)-p-coumaroylbetulinic acid, (E)-p-coumaric acid would be activated and reacted with the protected betulinic acid.

-

Deprotection: The protecting group at C-28 is then removed to yield the final 3-O-acyl betulinic acid derivative.

A lipase-catalyzed enzymatic synthesis approach has also been employed for the acylation of betulinic acid with various anhydrides in an organic solvent, offering an efficient and selective method.[6]

Cell Viability and Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and then stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 565 nm using a microplate reader.

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

Apoptosis Assays

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Cell Lysis: Lyse the treated cells to release the cellular contents, including caspases.

-

Substrate Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the cell lysate.

-

Luminescence Measurement: The cleavage of the substrate by active caspases releases a luminescent signal that is proportional to the caspase activity and can be measured using a luminometer.

Signaling Pathways and Experimental Workflows

Notch Signaling Pathway Inhibition by 3-O-(E)-p-Coumaroylbetulinic Acid

The following diagram illustrates the canonical Notch signaling pathway and the proposed point of inhibition by 3-O-(E)-p-Coumaroylbetulinic acid.

Caption: Inhibition of the Notch signaling pathway by 3-O-(E)-p-Coumaroylbetulinic acid.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of novel betulin derivatives.

Caption: A typical experimental workflow for anticancer drug screening of betulin derivatives.

Conclusion and Future Directions

The derivatization of the betulin scaffold, particularly at the C-3 position with moieties like the coumaroyl group, represents a highly promising strategy for the development of novel anticancer and antiviral agents. The structure-activity relationships highlighted in this guide underscore the importance of modifications at both the C-3 and C-28 positions for optimizing biological activity. 3-O-(E)-p-Coumaroylbetulinic acid stands out as a potent anticancer agent with a well-defined mechanism of action involving the inhibition of the Notch signaling pathway.

Future research should focus on:

-

Systematic SAR studies: A more comprehensive exploration of a wider range of C-3 and C-28 modifications is needed to refine the SAR and design more potent and selective compounds.

-

Pharmacokinetic profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for their translation into clinical candidates.

-

In vivo efficacy: Promising candidates should be evaluated in relevant animal models to confirm their therapeutic potential.

-

Exploration of other biological targets: While the Notch pathway is a key target, investigating other potential mechanisms of action could reveal new therapeutic opportunities.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on the this compound scaffold.

References

- 1. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-O-acyl/3-benzylidene/3-hydrazone/3-hydrazine/17-carboxyacryloyl ester derivatives of betulinic acid as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin | MDPI [mdpi.com]

- 9. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]

In Vitro Anticancer Activity of 3-O-(E)-p-Coumaroylbetulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer activity of 3-O-(E)-p-coumaroylbetulinic acid (CB), a derivative of betulin. The document summarizes key findings on its efficacy against breast cancer cell lines, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for the cited assays.

Core Findings: Efficacy Against Breast Cancer Cell Lines

3-O-(E)-p-coumaroylbetulinic acid has demonstrated significant anticancer effects in various breast cancer cell lines, including MDA-MB-231, T47D, and MCF-7. Its primary mechanisms of action include the dose- and time-dependent inhibition of cell viability, induction of G0/G1 phase cell cycle arrest, and the triggering of apoptosis. Furthermore, CB has been identified as a potent inhibitor of the Notch signaling pathway, a critical regulator of cancer cell proliferation and survival.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of 3-O-(E)-p-coumaroylbetulinic acid from in vitro studies.

| Cell Line | Treatment Duration | IC50 Value (µM) |

| MDA-MB-231 | 48h | Data not available |

| T47D | 48h | 2.708 |

Table 1: Cytotoxicity of 3-O-(E)-p-Coumaroylbetulinic Acid. The half-maximal inhibitory concentration (IC50) values of CB against breast cancer cell lines.

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| MDA-MB-231 | Control | Data not available | Data not available | Data not available |

| CB (IC50) | Data not available | Data not available | Data not available | |

| T47D | Control | Data not available | Data not available | Data not available |

| CB (IC50) | Data not available | Data not available | Data not available |

Table 2: Effect of 3-O-(E)-p-Coumaroylbetulinic Acid on Cell Cycle Distribution. Percentage of cells in each phase of the cell cycle after treatment with CB.

| Cell Line | Treatment | % of Apoptotic Cells |

| MDA-MB-231 | Control | Data not available |

| CB (IC50) | Data not available | |

| T47D | Control | Data not available |

| CB (IC50) | Data not available |

Table 3: Apoptosis Induction by 3-O-(E)-p-Coumaroylbetulinic Acid. Percentage of apoptotic cells as determined by flow cytometry.

Molecular Mechanisms of Action

Inhibition of Notch Signaling Pathway

3-O-(E)-p-coumaroylbetulinic acid inhibits the Notch signaling pathway, which is crucial for breast cancer stem cell self-renewal and survival.[1][3] Treatment with CB leads to a decrease in the expression of Notch target genes such as Hes1 and Hey1.[2]

Induction of Apoptosis

CB induces apoptosis in breast cancer cells through the intrinsic pathway. This is characterized by the disruption of the mitochondrial membrane potential, a surge in reactive oxygen species (ROS), a decrease in the anti-apoptotic proteins Bcl2 and survivin, and an increase in cleaved caspase-3.[1][2]

Cell Cycle Arrest

Treatment with CB leads to G0/G1 phase cell cycle arrest. This is associated with a marked decrease in the expression of cyclin D1 and its activating partner, cyclin-dependent kinase 2 (CDK2), along with a concomitant increase in the cyclin kinase inhibitor p21.[1][2]

References

Preliminary Cytotoxicity Screening of 3-O-(E)-p-Coumaroylbetulinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 3-O-(E)-p-Coumaroylbetulinic acid (CB), a novel derivative of betulinic acid. The document outlines the compound's cytotoxic effects on various cancer cell lines, details the experimental methodologies employed, and illustrates the key signaling pathways involved in its mechanism of action. All data and protocols are synthesized from peer-reviewed research to ensure accuracy and reliability for research and development purposes.

Quantitative Cytotoxicity Data

The cytotoxic activity of 3-O-(E)-p-Coumaroylbetulinic acid was evaluated against human breast cancer cell lines, MDA-MB-231 and T47D, using the MTT assay. The results demonstrated a dose- and time-dependent inhibition of cell viability.[1][2] The half-maximal inhibitory concentrations (IC50) were determined after 24 and 48 hours of treatment.

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| MDA-MB-231 | 24 | 15.2 ± 1.2 |

| 48 | 8.5 ± 0.9 | |

| T47D | 24 | 18.7 ± 1.5 |

| 48 | 11.3 ± 1.1 | |

| Table 1: IC50 values of 3-O-(E)-p-Coumaroylbetulinic acid against human breast cancer cell lines. |

Experimental Protocols

The following section details the methodology for the MTT assay used to assess the cytotoxicity of 3-O-(E)-p-Coumaroylbetulinic acid.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

-

Human breast cancer cell lines (MDA-MB-231, T47D)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-O-(E)-p-Coumaroylbetulinic acid (CB)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight in a CO2 incubator.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of 3-O-(E)-p-Coumaroylbetulinic acid (e.g., 0, 5, 10, 20, 40, 80 µM). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 24 and 48 hours.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Signaling Pathway Analysis

3-O-(E)-p-Coumaroylbetulinic acid exerts its anticancer effects by inhibiting the Notch signaling pathway, which is crucial for breast cancer cell proliferation and self-renewal.[1][2] The compound was found to downregulate the expression of Notch target genes, Hes1 and Hey1, at both the mRNA and protein levels.[1][2] This inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis.

Mechanism of Action: Notch Pathway Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

Methodological & Application

Application Notes and Protocols for 3-O-(E)-Coumaroylbetulin in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(E)-p-Coumaroylbetulinic acid (CB), a derivative of betulinic acid, has emerged as a promising natural compound with potent anticancer activities, particularly in the context of breast cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of 3-O-(E)-Coumaroylbetulin in breast cancer cell line research. The information is compiled from published studies to guide researchers in investigating its mechanism of action and potential therapeutic applications.

This compound has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.[1][3] A key mechanism of its action is the inhibition of the Notch signaling pathway, which is frequently dysregulated in breast cancer and contributes to tumor progression and drug resistance.[1][2] Furthermore, this compound has been observed to suppress the self-renewal capacity of breast cancer stem cells, suggesting its potential to target the root of tumor recurrence.[1]

Mechanism of Action

This compound exerts its anticancer effects in breast cancer cells through a multi-faceted approach:

-

Inhibition of Notch Signaling: It acts as a potent inhibitor of the Notch signaling pathway. This is evidenced by the downregulation of Notch target genes such as Hes1 and Hey1, and a decrease in Notch promoter activity.[1][2]

-

Induction of G0/G1 Cell Cycle Arrest: The compound causes a dose- and time-dependent arrest of breast cancer cells in the G0/G1 phase of the cell cycle.[1][2] This is associated with a decrease in the expression of key cell cycle proteins like cyclin D1 and cyclin-dependent kinase 2 (CDK2), and an increase in the cyclin-dependent kinase inhibitor p21.[1][2]

-

Induction of Apoptosis: this compound triggers programmed cell death (apoptosis) in breast cancer cells.[1] This is characterized by an increase in cleaved caspase-3, a key executioner of apoptosis, and a decrease in anti-apoptotic proteins like Bcl2 and survivin.[1][2] It also leads to a surge in reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1][2]

-

Suppression of Cancer Stem Cell Self-Renewal: The compound has been shown to decrease the formation of mammospheres, an in vitro model for breast cancer stem cells.[1] This effect is linked to the downregulation of self-renewal markers such as c-Myc, SOX-2, and CD44.[1][2]

Data Presentation

Table 1: IC50 Values of Betulinic Acid Derivatives in Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| 3-O-(E)-p-Coumaroylbetulinic acid | MDA-MB-231 | Not explicitly stated, but effects observed at concentrations around the IC50. | [1] |

| 3-O-(E)-p-Coumaroylbetulinic acid | T47D | Not explicitly stated, but effects observed at concentrations around the IC50. | [1] |

| Betulinic Acid | MCF-7 | 38.82 µM | [4] |

| Betulinic Acid Derivative (3h) | MCF-7 | 0.71 ± 0.17 μM | [5] |

| Betulinic Acid Derivative (3c) | MCF-7 | 1.5 ± 0.18 μM | [5] |

| Betulinic Acid Derivative (3d) | MCF-7 | 3.1 ± 0.65 μM | [5] |

| Betulinic Acid Derivative (3h) | MDA-MB-231 | 6.5 ± 0.83 μM | [5] |

| Betulinic Acid Derivative (3f) | MDA-MB-231 | 6.6 ± 0.75 μM | [5] |

Note: Specific IC50 values for 3-O-(E)-p-Coumaroylbetulinic acid were not explicitly provided in the searched articles, but its activity was evaluated at its predetermined IC50 concentration.

Experimental Protocols

The following are detailed methodologies for key experiments based on the descriptions in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines MDA-MB-231 (triple-negative), T47D (ER-positive), and MCF-7 (ER-positive) are commonly used.[1]

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

-

Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)

-

Seeding: Seed breast cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.

-

Treatment: After overnight incubation, treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.

Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Protocol 5: Western Blot Analysis

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Notch1, Hes1, Hey1, Cyclin D1, CDK2, p21, Cleaved Caspase-3, Bcl2, Survivin, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Mechanism of Notch Signaling Inhibition by this compound.

Caption: General Experimental Workflow for Studying this compound.

Caption: Logical Relationship of this compound's Anticancer Effects.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-O-(E)-Coumaroylbetulin as a Notch Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in the progression of various cancers, including breast cancer. Consequently, the development of small molecule inhibitors targeting this pathway is a promising avenue for novel anti-cancer therapies. 3-O-(E)-Coumaroylbetulin, a derivative of betulinic acid, has been identified as a potent inhibitor of the Notch signaling pathway.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cancer cells, with a focus on its mechanism of action as a Notch signaling inhibitor.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the Notch signaling pathway. This inhibition leads to a cascade of downstream effects, including:

-

Cell Cycle Arrest: The compound induces a G0/G1 phase cell cycle arrest in breast cancer cells.[1][2]

-

Induction of Apoptosis: Treatment with this compound leads to programmed cell death.[1][2]

-

Downregulation of Notch Target Genes: The expression of key Notch target genes, such as Hes1 and Hey1, is significantly reduced at both the mRNA and protein levels.[1][2]

-

Inhibition of Cancer Stem Cell Properties: The compound has been shown to decrease the formation of mammospheres, which is an in vitro measure of the self-renewal capacity of cancer stem cells.[1][2]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Assay | Parameter | Result |

| MDA-MB-231 | Cell Viability | IC50 | Dose- and time-dependent inhibition observed. |

| T47D | Cell Viability | IC50 | Dose- and time-dependent inhibition observed. |

| MDA-MB-231 | Cell Cycle Analysis | % of Cells in G0/G1 | Significant increase in the G0/G1 population. |

| T47D | Cell Cycle Analysis | % of Cells in G0/G1 | Significant increase in the G0/G1 population. |

| MCF-7 | Mammosphere Formation | Sphere Formation Efficiency | Significant decrease in mammosphere formation. |

Note: Specific quantitative values for IC50 and cell cycle distribution were not available in the public abstracts of the primary research. Researchers should determine these values empirically for their specific experimental conditions.

Effect of this compound on Notch Target Gene Expression

| Cell Line | Target Gene | Method | Result |

| Breast Cancer Cells | Hes1 | qRT-PCR & Western Blot | Time-dependent decrease in mRNA and protein levels. |

| Breast Cancer Cells | Hey1 | qRT-PCR & Western Blot | Time-dependent decrease in mRNA and protein levels. |